molecular formula C19H22N4O2S B6965125 6-[4-(1H-indol-3-yl)piperidin-1-yl]-N-methylpyridine-3-sulfonamide

6-[4-(1H-indol-3-yl)piperidin-1-yl]-N-methylpyridine-3-sulfonamide

Cat. No.: B6965125
M. Wt: 370.5 g/mol
InChI Key: BXZIPTAYAMWPGV-UHFFFAOYSA-N
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Description

6-[4-(1H-indol-3-yl)piperidin-1-yl]-N-methylpyridine-3-sulfonamide is a complex organic compound that features a unique structure combining an indole ring, a piperidine ring, and a pyridine sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

6-[4-(1H-indol-3-yl)piperidin-1-yl]-N-methylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-20-26(24,25)15-6-7-19(22-12-15)23-10-8-14(9-11-23)17-13-21-18-5-3-2-4-16(17)18/h2-7,12-14,20-21H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZIPTAYAMWPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CN=C(C=C1)N2CCC(CC2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(1H-indol-3-yl)piperidin-1-yl]-N-methylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Ring: Starting with a suitable precursor, the indole ring is synthesized through a Fischer indole synthesis.

    Piperidine Ring Formation: The piperidine ring is introduced via a cyclization reaction.

    Sulfonamide Formation: The pyridine-3-sulfonamide group is attached through a sulfonation reaction, followed by coupling with the piperidine-indole intermediate.

    N-Methylation: The final step involves N-methylation to introduce the methyl group on the nitrogen atom of the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-[4-(1H-indol-3-yl)piperidin-1-yl]-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The compound can be reduced to modify the sulfonamide group or the indole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce various reduced forms of the sulfonamide group.

Scientific Research Applications

6-[4-(1H-indol-3-yl)piperidin-1-yl]-N-methylpyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 6-[4-(1H-indol-3-yl)piperidin-1-yl]-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The indole ring can interact with protein binding sites, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.

    Prilocaine: An anesthetic compound with a similar sulfonamide group.

    4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative used in organic synthesis.

Uniqueness

6-[4-(1H-indol-3-yl)piperidin-1-yl]-N-methylpyridine-3-sulfonamide is unique due to its combination of an indole ring, a piperidine ring, and a pyridine sulfonamide group. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities, making it a valuable compound in scientific research.

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